Cas no 1235-97-8 (17-Hydroxypregn-4-en-3-one)
17-Hydroxypregn-4-en-3-one Chemical and Physical Properties
Names and Identifiers
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- Pregn-4-en-3-one,17-hydroxy-, (17a)-
- Ethyltestosterone
- 17-ethyl-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one
- 17-Hydroxypregn-4-en-3-one
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- Inchi: 1S/C21H32O2/c1-4-21(23)12-9-18-16-6-5-14-13-15(22)7-10-19(14,2)17(16)8-11-20(18,21)3/h13,16-18,23H,4-12H2,1-3H3/t16-,17+,18+,19+,20+,21+/m1/s1
- InChI Key: FGPGANCDNDLUST-CEGNMAFCSA-N
- SMILES: O[C@@]1(CC)CC[C@H]2[C@@H]3CCC4=CC(CC[C@]4(C)[C@H]3CC[C@@]21C)=O
Computed Properties
- Exact Mass: 316.24036
Experimental Properties
- PSA: 37.3
17-Hydroxypregn-4-en-3-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | H950645-1mg |
17-Hydroxypregn-4-en-3-one |
1235-97-8 | 1mg |
$ 138.00 | 2023-09-07 | ||
| TRC | H950645-2.5mg |
17-Hydroxypregn-4-en-3-one |
1235-97-8 | 2.5mg |
$ 299.00 | 2023-09-07 | ||
| TRC | H950645-5mg |
17-Hydroxypregn-4-en-3-one |
1235-97-8 | 5mg |
$ 564.00 | 2023-09-07 |
17-Hydroxypregn-4-en-3-one Related Literature
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Lan Fang,Yuntian Xiao,Chengtian Zhang,Zhenguo Gao,Songgu Wu,Junbo Gong,Sohrab Rohani CrystEngComm 2021 23 7615
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2. 202. Modified steroid hormones. Part XXVII. A new route to 4-methyl-3-oxo-Δ4-steroidsD. N. Kire,V. Petrow J. Chem. Soc. 1962 1091
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3. NotesS. S. Joshi,G. D. Tuli,T. C. H. Hill,J. F. Sumner,H. J. Emeléus,F. G. A. Stone,T. H. Bevan,G. I. Gregory,T. Malkin,A. G. Poole,E. E. Turner,George A. R. Kon,Wesley Cocker,Donal H. Hayes,D. Magrath,V. Petrow,R. Royer,Isaac Goodman,J. K. Norymberski J. Chem. Soc. 1951 837
Related Categories
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Gluco/mineralocorticoids, progestogins and derivatives
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Pregnane steroids Gluco/mineralocorticoids, progestogins and derivatives
Additional information on 17-Hydroxypregn-4-en-3-one
Comprehensive Overview of 17-Hydroxypregn-4-en-3-one (CAS No. 1235-97-8): Properties, Applications, and Research Insights
17-Hydroxypregn-4-en-3-one (CAS No. 1235-97-8) is a steroid derivative that has garnered significant attention in biochemical and pharmaceutical research. This compound, also referred to as 17α-Hydroxypregnenolone, serves as a key intermediate in the biosynthesis of adrenal and gonadal hormones. Its molecular structure features a pregnane skeleton with a hydroxyl group at the C-17 position, making it a pivotal precursor in steroidogenesis. Researchers and industry professionals frequently search for terms like "17-Hydroxypregn-4-en-3-one uses", "CAS 1235-97-8 synthesis", and "steroid hormone pathways", reflecting its relevance in both academic and applied settings.
The compound's role in endocrine system regulation has made it a subject of interest in studies related to hormonal disorders and metabolic pathways. For instance, its conversion to dehydroepiandrosterone (DHEA) via the enzyme CYP17A1 is a critical step in the production of androgens and estrogens. Recent trends in personalized medicine and nutraceuticals have further amplified inquiries into 17-Hydroxypregn-4-en-3-one's therapeutic potential, particularly in aging-related hormone decline. Searches for "natural steroid precursors" and "bioidentical hormone synthesis" often intersect with discussions about this molecule.
From a technical perspective, 17-Hydroxypregn-4-en-3-one exhibits a melting point range of 220–225°C and a molecular weight of 316.47 g/mol. Its solubility profile—sparingly soluble in water but soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO)—makes it suitable for laboratory applications. Analytical methods such as HPLC and mass spectrometry are commonly employed for its quantification and purity assessment. Queries like "CAS 1235-97-8 analytical standards" and "steroid purity testing" highlight the demand for high-quality reference materials in research.
In the context of biotechnological advancements, 17-Hydroxypregn-4-en-3-one has been explored for its potential in enzymatic catalysis and microbial transformation. Innovations in green chemistry have spurred interest in sustainable production methods, with searches for "biocatalytic steroid synthesis" and "yeast-based hormone production" gaining traction. This aligns with broader industry shifts toward eco-friendly manufacturing and reduced reliance on synthetic intermediates.
Safety and regulatory compliance are also frequently discussed topics. While 17-Hydroxypregn-4-en-3-one is not classified as hazardous, proper handling protocols—such as the use of personal protective equipment (PPE)—are recommended to minimize exposure. Researchers often seek information on "steroid storage conditions" and "CAS 1235-97-8 safety data" to ensure adherence to laboratory best practices.
Emerging applications in cosmeceuticals and dermatology have further expanded the compound's profile. Its involvement in skin barrier function and collagen synthesis has led to investigations into topical formulations. Popular search terms like "anti-aging steroid derivatives" and "dermal hormone analogs" underscore this niche yet growing interest.
In summary, 17-Hydroxypregn-4-en-3-one (CAS No. 1235-97-8) represents a multifaceted compound with applications spanning pharmaceutical development, biochemical research, and industrial biotechnology. Its integration into cutting-edge fields like precision medicine and sustainable chemistry ensures its continued relevance in scientific discourse. By addressing common search queries and aligning with contemporary trends, this overview aims to provide a comprehensive and SEO-optimized resource for diverse stakeholders.